molecular formula C22H23N3O6S2 B2959251 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 892857-60-2

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Katalognummer B2959251
CAS-Nummer: 892857-60-2
Molekulargewicht: 489.56
InChI-Schlüssel: DELJYGAETZHOMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide” is a derivative of thiazole/thiadiazole/benzothiazole based thiazolidinone . These derivatives have been studied for their potential inhibitory activity against the main protease of SARS-CoV-2 .


Synthesis Analysis

The synthesis of similar compounds involves varying the donor groups while keeping the BTZ (benzo[c][1,2,5]thiadiazole) acceptor group the same . This allows for systematic modification of the compound’s optoelectronic and photophysical properties .


Molecular Structure Analysis

The presence of a 6-CN substituent on the benzothiazole ring in combination with 2-Cl, 6-F substitution on a benzene ring is beneficial for the inhibitory activity . Replacement of 6-CN by 6-Cl and 2-Cl,6-F by 4-F substituents at benzothiazole and benzene rings, respectively, led to the formation of the compound .


Chemical Reactions Analysis

The compound, as part of a library of D–A compounds based on the BTZ group, has been used in a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes .


Physical And Chemical Properties Analysis

The compound has good drug-like properties . It was found to be more potent against Candida spp. when compared with the reference drugs Fluconazole and Ketoconazole .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

The synthesis of novel heterocyclic compounds derived from benzothiazoles and benzodioxanes has been explored for their anti-inflammatory and analgesic properties. For instance, the synthesis of benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines from visnaginone and khellinone has demonstrated potential anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). These findings suggest that compounds with similar structural features, such as N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide, could have applications in the development of new therapeutic agents.

Antimicrobial and Antiproliferative Effects

Research on fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole has indicated their potential in antimicrobial, anti-inflammatory, and anticonvulsant applications (Patel et al., 2009). Additionally, derivatives of 2-piperazino-1,3-benzo[d]thiazoles have been evaluated for their antiproliferative and anti-HIV activities, showcasing the versatility of benzothiazole derivatives in medical research (Al-Soud et al., 2010).

Antimalarial and COVID-19 Applications

The antimalarial activities of sulfonamides and their potential utility against COVID-19 have been investigated through computational calculations and molecular docking studies. This research highlights the significance of sulfonamide derivatives in addressing contemporary health challenges (Fahim & Ismael, 2021).

Molecular Docking and Computational Studies

The exploration of sulfonamide derivatives based on 1,4-benzodioxane has included pharmacological evaluations and computational docking studies, emphasizing the role of these compounds in enzyme inhibition and antimicrobial activity (Irshad, 2018).

Wirkmechanismus

The compound has been evaluated as a potential molecule to inhibit the main protease of SARS-CoV-2 . It showed inhibitory activity with IC 50 within the range of 0.01–34.4 μΜ .

Safety and Hazards

The compound affects in vitro cellular viability only by 57% at the concentration of 0.01 μM after 48 h in culture . This suggests that it may have some cytotoxic effects.

Eigenschaften

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S2/c1-13-11-25(12-14(2)31-13)33(27,28)16-5-3-15(4-6-16)21(26)24-22-23-17-9-18-19(10-20(17)32-22)30-8-7-29-18/h3-6,9-10,13-14H,7-8,11-12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELJYGAETZHOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.